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Compound of Interest

Compound Name: (+)-Coclaurine hydrochloride

Cat. No.: B10829582 Get Quote

An In-depth Technical Guide on the Benzylisoquinoline Alkaloid (+)-Coclaurine Hydrochloride
for Researchers, Scientists, and Drug Development Professionals.

Introduction
(+)-Coclaurine hydrochloride is a naturally occurring benzylisoquinoline alkaloid found in

various plant species, including those from the Annonaceae and Lauraceae families. As a key

intermediate in the biosynthesis of numerous complex alkaloids, (+)-Coclaurine and its

derivatives have garnered significant interest within the scientific community. This technical

guide provides a comprehensive overview of (+)-Coclaurine hydrochloride, including its

physicochemical properties, biosynthesis, pharmacological activities, and detailed experimental

protocols for its study. The information presented herein is intended to serve as a valuable

resource for researchers and professionals engaged in natural product chemistry,

pharmacology, and drug discovery and development.

Physicochemical Properties
(+)-Coclaurine hydrochloride is the hydrochloride salt form of (+)-Coclaurine, which

enhances its water solubility and stability for research purposes.[1] The fundamental properties

of the free base and its hydrochloride salt are summarized below.
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Property (+)-Coclaurine
(+)-Coclaurine
Hydrochloride

Molecular Formula C₁₇H₁₉NO₃ C₁₇H₂₀ClNO₃

Molecular Weight 285.34 g/mol 321.80 g/mol [2]

Appearance Solid White to off-white solid[2]

CAS Number 2196-60-3 19894-19-0[2]

Stereochemistry (R) (R)[2]

Biosynthesis of (+)-Coclaurine
(+)-Coclaurine is a central intermediate in the biosynthesis of a vast array of benzylisoquinoline

alkaloids in plants. The pathway originates from the amino acid L-tyrosine, which undergoes a

series of enzymatic transformations to yield (+)-Coclaurine. This intermediate then serves as a

precursor for the synthesis of other important alkaloids, such as reticuline, which is a branch

point for the production of morphine, codeine, and papaverine.

The biosynthetic pathway begins with the conversion of L-tyrosine to both dopamine and 4-

hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a Pictet-Spengler

condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.

Subsequent methylation reactions, catalyzed by specific methyltransferases, lead to the

formation of (+)-Coclaurine.
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Biosynthesis of Benzylisoquinoline Alkaloids
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Pharmacological Activities and Mechanisms of
Action
(+)-Coclaurine hydrochloride exhibits a range of pharmacological activities, making it a

subject of interest for drug development.

Neurological Effects
(+)-Coclaurine has been shown to interact with the dopaminergic system. In vivo studies have

demonstrated that intracerebroventricular injection of (+)-Coclaurine hydrochloride in mice

leads to an increase in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid

(DOPAC) and homovanillic acid (HVA), in the striatum. This suggests a blockade of

postsynaptic dopamine receptors.[1]

Nicotinic Acetylcholine Receptor Antagonism
(+)-Coclaurine acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[2] This

activity may contribute to its observed neurological and potential anticancer effects.

Anticancer Activity
Recent studies have highlighted the potential of (+)-Coclaurine as an anticancer agent,

particularly in non-small cell lung carcinoma (NSCLC). It has been identified as a key molecule

responsible for the EFHD2-inhibitory and cisplatin-sensitizing effects of Stephania tetrandra.[2]

[3] (+)-Coclaurine downregulates the EFHD2-related NOX4-ABCC1 signaling pathway, which is

implicated in cisplatin resistance.[2] Furthermore, it has been shown to suppress the stemness

and metastatic properties of NSCLC cells.[2][3] Mechanistically, (+)-Coclaurine disrupts the

interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to

reduced EFHD2 transcription.[2]

PI3K/Akt Signaling Pathway Modulation
There is evidence to suggest that (+)-Coclaurine may modulate the PI3K/Akt signaling

pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its

dysregulation is often associated with cancer.

Quantitative Pharmacological Data
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The following table summarizes key quantitative data from pharmacological studies on (+)-

Coclaurine.

Assay
Cell
Line/System

Parameter Value Reference(s)

Cytotoxicity H1299 (NSCLC) IC₅₀ 0.95 mM [3]

Cytotoxicity A549 (NSCLC) IC₅₀ 2 mM [3]

Cisplatin

Sensitization
H1299 (NSCLC)

Cisplatin IC₅₀

(alone)
69.7 µM [3]

Cisplatin

Sensitization
H1299 (NSCLC)

Cisplatin IC₅₀

(+200 µM

Coclaurine)

47.4 µM [3]

Cisplatin

Sensitization
A549 (NSCLC)

Cisplatin IC₅₀

(alone)
75.7 µM [3]

Cisplatin

Sensitization
A549 (NSCLC)

Cisplatin IC₅₀

(+200 µM

Coclaurine)

57.3 µM [3]

Experimental Protocols
This section provides detailed methodologies for key experiments involving (+)-Coclaurine
hydrochloride.

Extraction and Isolation from Plant Material (General
Procedure)
This protocol outlines a general method for the extraction and isolation of alkaloids like (+)-

Coclaurine from plant sources.

Plant Material Preparation: The dried and powdered plant material (e.g., from Annonaceae or

Lauraceae species) is subjected to extraction.

Extraction:
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Macerate the plant powder with an acidic aqueous solution (e.g., 0.1-1% HCl or H₂SO₄)

for an extended period (e.g., 24-48 hours) with occasional shaking.

Alternatively, perform percolation with the acidic solution.

Filtration and Basification:

Filter the acidic extract to remove solid plant material.

Basify the filtrate with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of

9-10 to precipitate the free alkaloids.

Solvent Extraction:

Extract the basified aqueous solution multiple times with an immiscible organic solvent

such as chloroform or dichloromethane.

Combine the organic extracts.

Purification:

Wash the combined organic extract with water to remove impurities.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain the crude alkaloid mixture.

Chromatographic Separation:

Subject the crude extract to column chromatography over silica gel.

Elute with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the

individual alkaloids.

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing

(+)-Coclaurine.

Crystallization and Characterization:

Crystallize the purified (+)-Coclaurine from a suitable solvent system.
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Characterize the isolated compound using spectroscopic methods such as NMR (¹H and

¹³C), mass spectrometry, and compare the data with literature values.

Chemical Synthesis of (+)-Coclaurine Hydrochloride
The chemical synthesis of (+)-Coclaurine typically involves a Pictet-Spengler reaction as a key

step. The following is a generalized synthetic route starting from L-tyrosine.

Preparation of (R)-N-Trifluoroacetyl-3-methoxytyramine:

Protect the amino group of L-tyrosine methyl ester.

Reduce the ester to the corresponding alcohol.

Convert the alcohol to a leaving group (e.g., tosylate).

Displace the leaving group with a cyanide group.

Reduce the nitrile to the amine.

Selectively methylate the meta-hydroxyl group.

Protect the amino group with a trifluoroacetyl group.

Preparation of 4-Hydroxyphenylacetaldehyde:

This can be prepared from 4-hydroxyphenylethanol by oxidation.

Pictet-Spengler Condensation:

React (R)-N-Trifluoroacetyl-3-methoxytyramine with 4-hydroxyphenylacetaldehyde under

acidic conditions to yield the trifluoroacetyl-protected coclaurine.

Deprotection and Salt Formation:

Remove the trifluoroacetyl protecting group under basic conditions.

Treat the resulting (+)-Coclaurine free base with hydrochloric acid in a suitable solvent

(e.g., methanol or ethanol) to precipitate (+)-Coclaurine hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10829582?utm_src=pdf-body
https://www.benchchem.com/product/b10829582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification:

Recrystallize the hydrochloride salt from a suitable solvent system to obtain the pure

product.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to determine the cytotoxic effects of (+)-Coclaurine hydrochloride on cancer

cell lines such as A549 and H1299.

Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow

for cell attachment.

Compound Treatment:

Prepare a stock solution of (+)-Coclaurine hydrochloride in a suitable solvent (e.g.,

sterile water or DMSO).

Prepare serial dilutions of the compound in culture medium to achieve the desired final

concentrations.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of (+)-Coclaurine hydrochloride. Include a vehicle control (medium with

the same concentration of solvent as the highest compound concentration).

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

MTT Addition:

Prepare a 5 mg/mL solution of MTT in sterile PBS.

Add 20 µL of the MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to

formazan crystals.

Formazan Solubilization:

Carefully remove the medium from each well.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Absorbance Measurement:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the logarithm of the compound concentration to

determine the IC₅₀ value.
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Seed cells in 96-well plate

Incubate for 24h

Treat with (+)-Coclaurine HCl

Incubate for exposure period (e.g., 72h)

Add MTT solution

Incubate for 2-4h (Formazan formation)

Solubilize formazan with DMSO

Measure absorbance at 570 nm

Analyze data and determine IC50

 

Anesthetize mouse

Mount in stereotaxic frame

Scalp incision and skull exposure

Drill burr hole at target coordinates

Inject (+)-Coclaurine HCl solution

Suture incision

Post-operative care and monitoring

Behavioral or neurochemical analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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